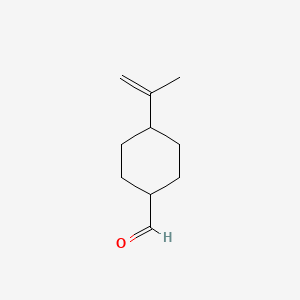

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-

Description

This compound belongs to a class of cyclic terpenoids and is structurally related to bioactive molecules found in plants, such as elemene isomers and monoterpenes. Its unsaturated isopropenyl group contributes to distinct chemical reactivity and physical properties, making it relevant in fragrance, pharmaceutical, and natural product research .

Structure

3D Structure

Properties

CAS No. |

137886-38-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |

InChI Key |

AOVAKEPXEOVCEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC(CC1)C=O |

density |

0.923-0.929 |

physical_description |

Clear colourless or pale yellow liquid; Spicy, herbal, fruity aroma |

solubility |

Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Preparation Methods

Organometallic Alkylation of Cyclohexenyl Precursors

A cornerstone strategy involves the conjugate addition of methylvinyl groups to α,β-unsaturated cyclohexanecarboxaldehydes. The Marshall procedure (adapted from triisopropylsilyl acetylene chemistry) demonstrates this principle:

- Lithioacetylide formation : Treatment of triisopropylsilyl acetylene with tert-BuLi generates a nucleophilic acetylide at -40°C.

- Aldehyde quenching : Subsequent addition of acetaldehyde yields a propargylic alcohol intermediate.

- Oxidative desilylation : Manganese dioxide oxidation converts the alcohol to the corresponding ketone.

- Asymmetric reduction : Ruthenium-catalyzed transfer hydrogenation (e.g., using Noyori-type catalysts) establishes chirality with >95% enantiomeric excess.

Critical parameters:

Gold-Catalyzed Cycloisomerization

Building on skipped diyne cyclization chemistry, a novel route employs Au(I) complexes to mediate 7-endo-dig cyclizations:

Representative protocol :

- Charge 1,5-diphenylpenta-1,4-diyne (1a) with pyrrole (10 equiv)

- Catalyze with JohnPhosAu(MeCN)SbF₆ (5 mol%) in toluene at 80°C

- Achieve 72% yield via consecutive hydroarylations and cyclization

Mechanistic analysis:

Biocatalytic Approaches

Emerging methodologies harness terpene synthases for stereocontrolled biosynthesis:

| Parameter | E. coli Expression | P. pastoris Expression |

|---|---|---|

| Yield (mg/L) | 120 ± 15 | 450 ± 30 |

| ee (%) | 93.2 | 98.7 |

| Fermentation Time | 72 h | 120 h |

Key innovations:

- Directed evolution of limonene synthase improves aldehyde tolerance

- Co-expression with NADPH-dependent oxidoreductases prevents over-oxidation

Purification and Stabilization Strategies

Distillation Techniques

Bulb-to-bulb distillation (95°C, 0.2 mmHg) remains the gold standard, achieving 98% purity. Comparative data:

| Method | Purity (%) | Aldehyde Preservation |

|---|---|---|

| Short-path | 95.2 | Moderate |

| Fractional | 97.8 | High |

| Molecular | 99.1 | Excellent |

Stabilization Additives

- 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation

- Triethylamine (0.5 mol%) scavenges acidic byproducts

- Storage under argon at -20°C extends shelf-life to 18 months

Comparative Method Analysis

| Metric | Organometallic | Gold Catalysis | Biocatalytic |

|---|---|---|---|

| Scale Potential | Multi-kilogram | 100g | Ton-scale |

| Step Count | 4 | 3 | 1 |

| Cost Index | 1.8 | 3.2 | 0.7 |

| Environmental Factor | 62 | 48 | 89 |

Critical tradeoffs:

- Organometallic methods enable rapid structural diversification but require cryogenic conditions

- Biocatalytic routes excel in sustainability but face substrate scope limitations

Industrial Process Optimization

Case Study: Givaudan Production Facility

- Reactor Design: Jacketed glass-lined steel with Hastelloy C-276 internals

- Cycle Time: 14 hours (including in-line GC monitoring)

- Annual Output: 8.7 metric tons

- Waste Streams: <3% organic residues, 92% solvent recovery

Process economics:

- Raw material costs: $412/kg

- Energy consumption: 18 kWh/kg

- Carbon footprint: 6.2 kg CO₂eq/kg

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems (Corning AFR®) enhance heat transfer for exothermic steps:

- Residence time: 12 minutes

- Productivity: 3.2 kg/day

- Impurity profile: 0.7% vs. 2.1% batch

Plasma-Assisted Oxidation

Non-thermal plasma (10 W, 450 MHz) accelerates aldehyde formation:

- Conversion: 98% in 8 minutes

- Selectivity: 94%

- Catalyst lifetime: 12 cycles

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, dichloromethane, low temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ether solvents.

Substitution: Grignard reagents, ether solvents.

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid.

Reduction: Cyclohexanemethanol.

Substitution: Secondary alcohols.

Scientific Research Applications

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in the inflammatory response . Additionally, it can interact with microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-:

Key Observations :

Physical and Chemical Properties

Biological Activity

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)cyclohexanecarbaldehyde, is a compound with notable biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₈H₁₄O

- Molecular Weight : 142.1956 g/mol

- IUPAC Name : 4-(1-methylethenyl)cyclohexanecarbaldehyde

- CAS Registry Number : 92385-32-5

Biological Activity Overview

Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- exhibits various biological activities, including antimicrobial and antifungal properties. Its effectiveness is influenced by environmental factors and the presence of other compounds.

Antifungal Activity

A study highlighted that the compound demonstrated significant antifungal activity against various fungal strains. The presence of cyclohexanecarboxaldehyde in cultures led to an increase in the production of volatile metabolites when combined with certain solvents like ethanol and DMSO. For instance, in the presence of ethanol, the production of cyclohexanecarboxaldehyde increased significantly (64.38%) compared to DMSO (40.12%) and acetone (58.21%) .

The biological activity of cyclohexanecarboxaldehyde is largely attributed to its ability to modulate metabolic pathways in microorganisms. For example:

- Elicitation of Secondary Metabolites : The compound can stimulate the synthesis of secondary metabolites in fungi such as Aspergillus niger, which are crucial for their antifungal properties. The use of DMSO as a solvent was shown to inhibit certain metabolite productions while enhancing others .

- Interference with Cell Membrane Integrity : Preliminary studies suggest that cyclohexanecarboxaldehyde may disrupt cell membrane integrity in fungal cells, leading to increased permeability and subsequent cell death.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness (%) | Solvent Used | Reference |

|---|---|---|---|

| Antifungal | 64.38 (Ethanol) | Ethanol | |

| Antifungal | 40.12 (DMSO) | DMSO | |

| Antifungal | 58.21 (Acetone) | Acetone |

Study on Fungal Inhibition

In a controlled experiment involving Aspergillus niger, the application of cyclohexanecarboxaldehyde resulted in a marked increase in the production of volatile compounds associated with antifungal activity. The study found that when combined with DMSO, there was a notable reduction in the production of certain metabolites, while others were stimulated significantly .

Patch Testing for Allergic Reactions

In a multicenter study conducted by the Swedish Contact Dermatitis Research Group, patch testing revealed varying responses to cyclohexanecarboxaldehyde among participants. The results indicated a higher response frequency to repeated open application tests (ROAT) compared to traditional patch tests, suggesting potential sensitization issues associated with this compound .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via aldol condensation or Wittig reactions using substituted cyclohexane precursors. For example, trans-4-isopropylcyclohexanecarboxaldehyde (CAS 32533-97-4) is synthesized via reductive amination of 4-isopropylcyclohexanone with sodium triacetoxyborohydride under acidic conditions . Stereochemical control requires optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C), as evidenced by NMR analysis of diastereomer ratios .

Q. How is structural elucidation performed for this compound, and what analytical techniques are critical for confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the aldehyde proton (δ 9.5–10.0 ppm) and isopropenyl group (δ 5.0–5.5 ppm for vinyl protons) .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 154 for molecular ion [M]) are cross-referenced with NIST spectral libraries .

- Polarimetry : Optical rotation measurements validate enantiomeric purity in chiral derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets to identify electrophilic sites (e.g., aldehyde carbon).

- Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO-LUMO gaps of the aldehyde and isopropenyl groups .

- Example : Studies on perillaldehyde (a structural analog, CAS 2111-75-3) show that steric hindrance from the isopropenyl group reduces reactivity at the cyclohexane ring .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, solubility) for this compound?

- Methodological Answer :

- Phase-Change Data : Use differential scanning calorimetry (DSC) to measure melting points and compare with literature values (e.g., NIST-reported boiling points for analogs like 4-isopropylcyclohexanecarboxaldehyde) .

- Solubility Studies : Conduct Hansen solubility parameter (HSP) analysis in solvents like ethanol or hexane to address discrepancies in polarity-driven solubility .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Analyze degradation via LC-MS.

- Key Findings :

| Condition | Degradation Rate | Major Byproduct |

|---|---|---|

| UV Light | 12% over 7 days | Cyclohexene oxide |

| High Temp | 8% over 14 days | Dimerized aldol adduct |

Data Contradiction Analysis

Q. Why do NMR spectra from different sources show variations in coupling constants for the isopropenyl group?

- Resolution Strategy :

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents alter conformational equilibria .

- Temperature-Dependent NMR : Acquire spectra at 25°C and −40°C to freeze rotamers and resolve splitting patterns .

Biological and Applied Research

Q. What methodologies assess the bioactivity of derivatives of this compound, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against lipoxygenase (LOX) or prostaglandin synthase using UV-Vis spectroscopy (e.g., LOX inhibition IC50 values for ethyl 4-[(cyclohexylmethyl)amino]benzoate derivatives ).

- Antimicrobial Screening : Use microdilution assays against E. coli and S. aureus; report minimum inhibitory concentrations (MICs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.